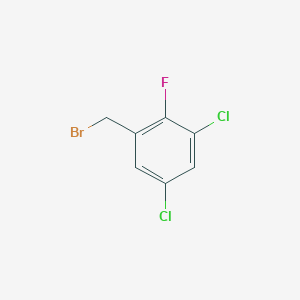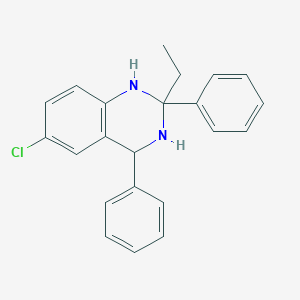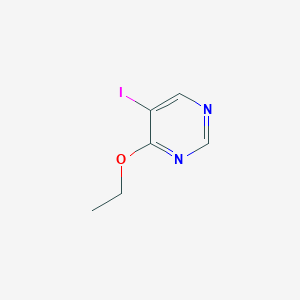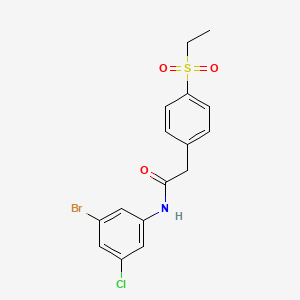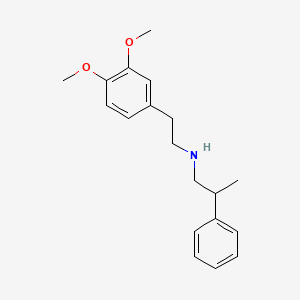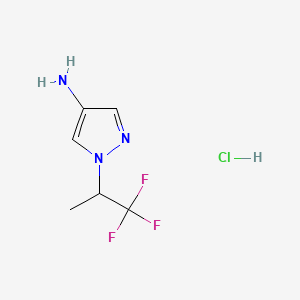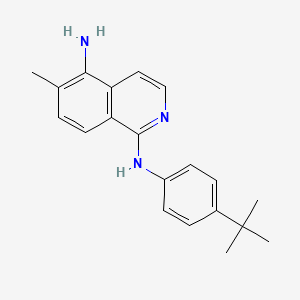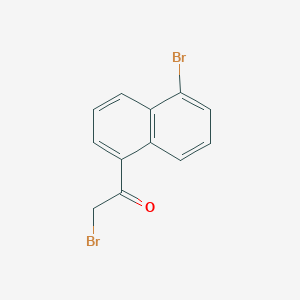
Suc-DL-Phe-DL-Leu-DL-Phe-pNA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Succinyl-L-phenylalanine-L-leucine-L-phenylalanine-p-nitroanilide, commonly referred to as SUC-PHE-LEU-PHE-PNA, is a synthetic peptide substrate used in biochemical assays. This compound is particularly valuable in the study of proteolytic enzymes, such as chymotrypsin and cathepsin G, due to its ability to release a chromogenic product upon enzymatic cleavage .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of SUC-PHE-LEU-PHE-PNA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of SUC-PHE-LEU-PHE-PNA follows similar principles but on a larger scale. Automated peptide synthesizers are employed to increase efficiency and consistency. The use of bulk reagents and optimized reaction conditions ensures high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
SUC-PHE-LEU-PHE-PNA primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. These reactions result in the cleavage of the peptide bond, releasing p-nitroaniline, which can be detected spectrophotometrically .
Common Reagents and Conditions
Enzymes: Chymotrypsin, cathepsin G, and other serine proteases.
Buffers: Tris-HCl, HEPES, and phosphate-buffered saline (PBS) at pH 7.5-8.0.
Solvents: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) for dissolving the substrate.
Major Products
The major product formed from the enzymatic hydrolysis of SUC-PHE-LEU-PHE-PNA is p-nitroaniline, which exhibits a yellow color and can be quantified by measuring absorbance at 410 nm .
Applications De Recherche Scientifique
SUC-PHE-LEU-PHE-PNA is widely used in various scientific research fields:
Biochemistry: As a substrate for studying the activity and specificity of proteolytic enzymes.
Medicine: In diagnostic assays to measure enzyme activity in biological samples, such as blood or tissue extracts.
Pharmacology: To screen for potential inhibitors of proteolytic enzymes, which could lead to the development of new therapeutic agents.
Mécanisme D'action
The mechanism of action of SUC-PHE-LEU-PHE-PNA involves its recognition and binding by proteolytic enzymes. The enzyme cleaves the peptide bond between the phenylalanine and p-nitroanilide moieties, releasing p-nitroaniline. This cleavage is facilitated by the enzyme’s active site, which contains catalytic residues that stabilize the transition state and lower the activation energy of the reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide: Another peptide substrate used for similar enzymatic assays.
N-Succinyl-Ala-Ala-Pro-Leu-p-nitroanilide: Used to study different proteases with varying substrate specificities.
Uniqueness
SUC-PHE-LEU-PHE-PNA is unique due to its specific sequence, which makes it an ideal substrate for certain proteolytic enzymes. Its ability to release a chromogenic product upon cleavage allows for easy and accurate quantification of enzyme activity .
Propriétés
IUPAC Name |
4-[[1-[[4-methyl-1-[[1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H39N5O8/c1-22(2)19-27(37-34(45)28(20-23-9-5-3-6-10-23)36-30(40)17-18-31(41)42)33(44)38-29(21-24-11-7-4-8-12-24)32(43)35-25-13-15-26(16-14-25)39(46)47/h3-16,22,27-29H,17-21H2,1-2H3,(H,35,43)(H,36,40)(H,37,45)(H,38,44)(H,41,42) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFAXGKOHVNQOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(CC3=CC=CC=C3)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H39N5O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
645.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-butyl N-[[2-(methylamino)phenyl]methyl]-N-propan-2-ylcarbamate](/img/structure/B13889972.png)
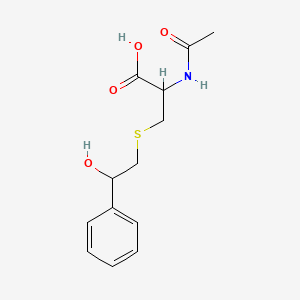
![[(2R,3R,5S)-3-Fluoro-5-methoxytetrahydrofuran-2-YL]methyl pivalate](/img/structure/B13889974.png)
